2-Oxodecanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Oxodecanoic acid can be synthesized through the hydrolysis of methyl 6-oxodecanoate. The process involves treating methyl 6-oxodecanoate with a potassium hydroxide solution at room temperature overnight . Another method involves the reduction of carboxylic acids to aldehydes using oxalyl chloride and lithium tri(tert-butoxy)aluminum hydride in tetrahydrofuran .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 2-Oxodecanoic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or aldehydes.
Substitution: It can participate in substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Produces oxidized derivatives such as carboxylic acids.
Reduction: Yields alcohols or aldehydes.
Substitution: Results in various substituted derivatives depending on the reactants used.
Scientific Research Applications
2-Oxodecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 2-oxodecanoic acid involves its role as a Bronsted acid, capable of donating a hydron to an acceptor. It participates in various biochemical pathways, including fatty acid oxidation, where it undergoes stepwise oxidation to produce acetyl-CoA and other intermediates . The molecular targets and pathways involved include enzymes like acyl-CoA dehydrogenases and other oxidoreductases.
Comparison with Similar Compounds
Decanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the oxo group.
3-Oxodecanoic acid: Another oxo carboxylic acid with the oxo group at a different position.
2-Oxooctanoic acid: A shorter-chain analog with similar chemical properties.
Uniqueness: 2-Oxodecanoic acid is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its oxo group at position 2 makes it a valuable intermediate in various synthetic pathways and a subject of interest in metabolic studies .
Properties
IUPAC Name |
2-oxodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFDBSZCFDASAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293521 | |
Record name | 2-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333-60-8 | |
Record name | NSC90359 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Oxodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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